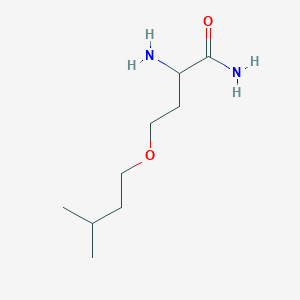
2-Amino-4-(isopentyloxy)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(isopentyloxy)butanamide is an organic compound with the molecular formula C9H20N2O2 It is a derivative of butanamide, featuring an amino group at the second position and an isopentyloxy group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(isopentyloxy)butanamide can be achieved through several methods. One common approach involves the reaction of 2-amino-4-hydroxybutanamide with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the use of enzyme catalysis. For example, 2-amido butyronitrile can be converted to this compound using an enzyme in a buffer solution system . This method is advantageous due to its lower environmental impact and cost-effectiveness.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical synthesis techniques. The process may involve the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(isopentyloxy)butanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: The isopentyloxy group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
2-Amino-4-(isopentyloxy)butanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-(isopentyloxy)butanamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(methoxy)butanamide
- 2-Amino-4-(ethoxy)butanamide
- 2-Amino-4-(propoxy)butanamide
Uniqueness
2-Amino-4-(isopentyloxy)butanamide is unique due to the presence of the isopentyloxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H20N2O2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
2-amino-4-(3-methylbutoxy)butanamide |
InChI |
InChI=1S/C9H20N2O2/c1-7(2)3-5-13-6-4-8(10)9(11)12/h7-8H,3-6,10H2,1-2H3,(H2,11,12) |
InChI Key |
BPJLSMLKKLSGPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOCCC(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















